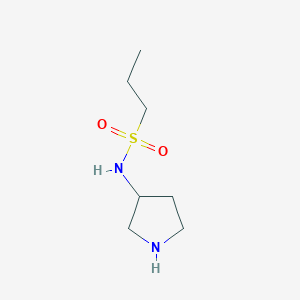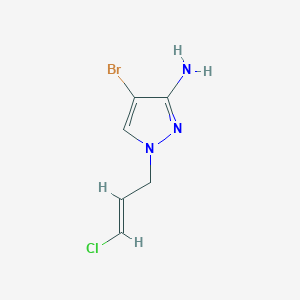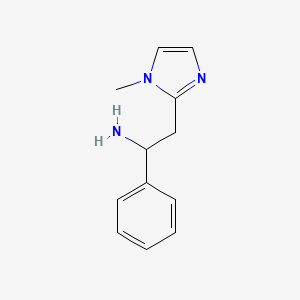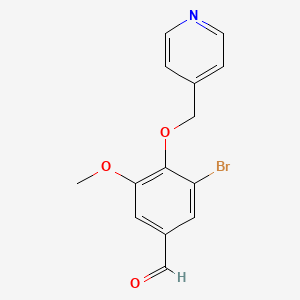
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as Cu2O .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. For example, the use of MeCN as a reaction solvent and the replacement of expensive catalysts with more cost-effective alternatives like Cu2O can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound’s effects are mediated through its interaction with enzymes and receptors involved in inflammation, pain, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities.
Uniqueness
Methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate is unique due to its specific combination of the thiazole ring with the oxane-4-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
methyl 4-(1,3-thiazol-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9(12)10(2-5-14-6-3-10)8-11-4-7-15-8/h4,7H,2-3,5-6H2,1H3 |
Clave InChI |
KUQKXJSLRDMJKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOCC1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)

![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)

![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)

methanol](/img/structure/B13183839.png)
